molecular formula C8H8O4 B155691 ethyl 2-(furan-2-yl)-2-oxoacetate CAS No. 1639-37-8

ethyl 2-(furan-2-yl)-2-oxoacetate

Cat. No.: B155691
CAS No.: 1639-37-8
M. Wt: 168.15 g/mol
InChI Key: GZEXNXJQYUBHHP-UHFFFAOYSA-N
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Description

ethyl 2-(furan-2-yl)-2-oxoacetate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

ethyl 2-(furan-2-yl)-2-oxoacetate can be synthesized through several routes. One common method involves the reaction of furan with diethyl oxalate. The reaction typically occurs in the presence of a base, such as sodium, in a solvent like tetrahydrofuran. The reaction conditions are usually mild, with the reaction taking place at room temperature for a few hours .

Chemical Reactions Analysis

ethyl 2-(furan-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert ethyl alpha-oxofuran-2-acetate into other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

ethyl 2-(furan-2-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl alpha-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ethyl 2-(furan-2-yl)-2-oxoacetate can be compared with other similar compounds, such as:

    Methyl alpha-oxofuran-2-acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl alpha-oxofuran-3-acetate: Similar but with the oxo group at a different position on the furan ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl alpha-oxofuran-2-acetate .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEXNXJQYUBHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167677
Record name Ethyl alpha-oxofuran-2-acetate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639-37-8
Record name Ethyl α-oxo-2-furanacetate
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Record name Ethyl alpha-oxofuran-2-acetate
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Record name Ethyl alpha-oxofuran-2-acetate
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Record name Ethyl α-oxofuran-2-acetate
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Record name Ethyl α-oxofuran-2-acetate
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Synthesis routes and methods I

Procedure details

2-(Furan-2-yl)-2-oxoacetic acid (15.0 g, 107 mmol) was dissolved in chloroform (420 mL) and treated with EtOH (165 mmol) and H2SO4 (1 mL). The reaction was heated to 65° C. overnight, at which point LC-MS indicated disappearance of starting material and product formation. The crude reaction was cooled and washed with sat. aq. NaHCO3 (3×100 mL) and brine (100 mL). The organics were concentrated to provide ethyl 2-(furan-2-yl)-2-oxoacetate (15.5 g, 64%) as a brown oil, which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Furan-2-yl-oxo-acetic acid (15 g, 107 mmol), dissolved in CHCl3 (420 ml), was treated with EtOH (9.6 ml, 165 mmol) and H2SO4 (1 ml) and heated to 63° C. for 12 hours. Next, the reaction mixture was transferred to a separatory funnel and washed with sat. NaHCO3 (100 ml). The organic layer was washed with brine (100 ml), dried (MgSO4) and concentrated providing 16.9 g (66%) of the above subtitle compound, which was carried forward without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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